

(R)-Brivanib alaninate-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: (R)-Brivanib alaninate-d4

Cat. No.: B12381546

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## Technical Guide: (R)-Brivanib alaninate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Brivanib alaninate-d4**, a deuterated form of the investigational anti-cancer agent Brivanib alaninate. This document covers its core physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

## **Physicochemical Properties**

**(R)-Brivanib alaninate-d4** is the deuterium-labeled version of (R)-Brivanib alaninate, a prodrug developed by Bristol-Myers Squibb. The incorporation of deuterium isotopes can be utilized in pharmacokinetic and metabolic studies.



Property	Value	
Compound Name	(R)-Brivanib alaninate-d4	
Synonyms	BMS-582664-d4	
Molecular Formula	C22H20D4FN5O4[1]	
Molecular Weight	445.48 g/mol [1]	
CAS Number	Not Available (NA)[2]	
Non-deuterated CAS	649735-63-7[3]	

## **Mechanism of Action**

Brivanib alaninate is an orally administered prodrug that is hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[3][4][5]

The primary mechanism involves competitive inhibition of ATP binding to the kinase domains of these receptors, which are crucial for tumor angiogenesis (the formation of new blood vessels) and cell proliferation.[1] By blocking these pathways, Brivanib aims to cut off the supply of nutrients and growth factors to tumor cells, thereby impeding tumor growth.[3][4] Its inhibitory action has been demonstrated against multiple receptors in the VEGFR and FGFR families.[3]

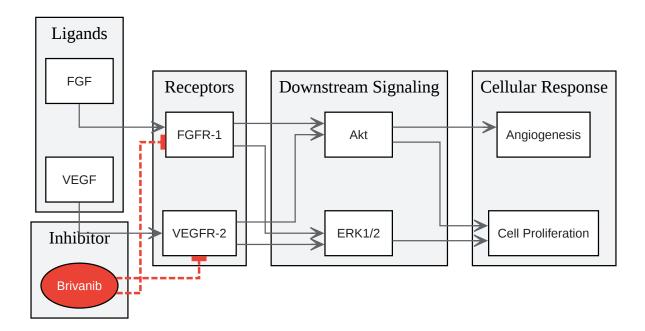
## **Signaling Pathways**

Brivanib targets the signaling cascades initiated by VEGF and FGF, which are critical for tumor progression. Upon binding of their respective ligands (VEGF and FGF), VEGFR and FGFR dimerize and autophosphorylate, activating downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis, and also directly stimulate tumor cell growth.

Brivanib blocks the initial autophosphorylation of VEGFR-2 and FGFR-1, thereby inhibiting the activation of key downstream effectors like ERK1/2 and Akt.[6][7] This dual inhibition is



significant as FGF signaling has been implicated in the development of resistance to therapies that target only the VEGF pathway.



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Brivanib's inhibition of VEGFR and FGFR signaling pathways.

# Quantitative Data In Vitro Potency of Active Moiety (BMS-540215)

The active form of Brivanib alaninate, BMS-540215, demonstrates potent inhibition of key tyrosine kinases involved in angiogenesis.



Target	IC <sub>50</sub> (nmol/L)
VEGFR-1	380[3]
VEGFR-2	25[3]
VEGFR-3	10[3]
FGFR-1	148[3]
FGFR-2	125[3]
FGFR-3	68[3]

## In Vivo Efficacy in Human HCC Xenograft Models

Brivanib has shown significant tumor growth inhibition in various patient-derived hepatocellular carcinoma (HCC) xenograft models in mice.

Xenograft Line	Treatment (100 mg/kg daily)	T/C Ratio
06-0606	Brivanib	0.13[6]
2-1318	Brivanib	0.38[6]
5-1318	Brivanib	0.40[6]
26-1004	Brivanib	0.34[6]
30-1004	Brivanib	0.60[6]
2006	Brivanib	0.38[6]

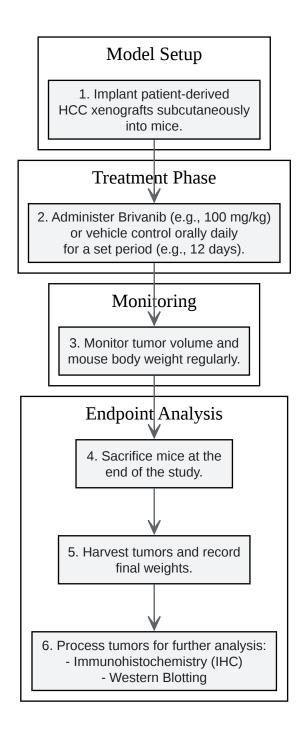
T/C Ratio: Median tumor weight of treated group vs. control group. A ratio ≤0.42 is considered an active response.[6]

## **Experimental Protocols**



## In Vivo Antitumor Activity in HCC Xenograft Model

This protocol outlines the methodology used to assess the efficacy of Brivanib in suppressing tumor growth in a mouse model with patient-derived HCC xenografts.[6][7]



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Workflow for assessing in vivo antitumor activity.



#### Methodology:

- Animal Model: Athymic nude mice are used for the study.[8]
- Tumor Implantation: Patient-derived HCC tumor fragments are implanted subcutaneously into the flanks of the mice.[6][7]
- Treatment Administration: Once tumors reach a specified volume, mice are randomized into
  treatment and control groups. Brivanib is diluted in a suitable vehicle (e.g., 30% Captisol in
  water) and administered daily via oral gavage at doses such as 50 or 100 mg/kg. The control
  group receives the vehicle alone.[6]
- Efficacy Evaluation: Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals. Tumor volume is calculated, and mouse body weight is recorded as a measure of toxicity.
- Endpoint Analysis: At the conclusion of the treatment period, mice are euthanized. Tumors are excised, weighed, and processed for further analysis. A portion of the tumor is fixed in formalin for immunohistochemical (IHC) analysis of apoptosis and cell proliferation markers, while another portion is snap-frozen for Western blot analysis.[6][7]

## In Vitro Western Blotting for Signaling Pathway Analysis

This protocol details the investigation of Brivanib's effect on VEGFR-2 and FGFR-1 signaling pathways in cancer cell lines like SK-HEP1 and HepG2.[6]

#### Methodology:

- Cell Culture and Treatment: SK-HEP1 or HepG2 cells are cultured in appropriate media. For the experiment, cells are treated with Brivanib (e.g., 2 μmol/L) for 24 hours.[6]
- Stimulation: Following treatment, cells are stimulated with growth factors such as VEGF (e.g., 40 ng/mL) or basic FGF (bFGF) for a short period (e.g., 15 minutes) to activate the signaling pathways.[6]
- Protein Extraction: Cells are washed with ice-cold buffer and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.



[6]

- Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 100 μg) from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[6]
- Immunoblotting:
  - The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
  - The membrane is incubated with primary antibodies specific for total and phosphorylated forms of VEGFR-2, FGFR-1, ERK1/2, and Akt.
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody that recognizes the primary antibody.
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to determine the inhibitory effect of Brivanib.[6]

## Conclusion

(R)-Brivanib alaninate-d4 is a valuable tool for research in oncology, particularly for studies involving drug metabolism and pharmacokinetics. Its active moiety, Brivanib, is a dual inhibitor of VEGFR and FGFR signaling, key pathways in tumor angiogenesis and proliferation. The data presented in this guide underscore its potent in vitro and in vivo activity, particularly in models of hepatocellular carcinoma. While its clinical development has faced challenges, the compound remains a significant subject for preclinical research into anti-angiogenic and anti-proliferative cancer therapies.



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